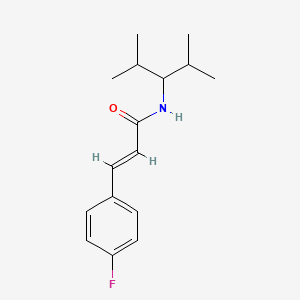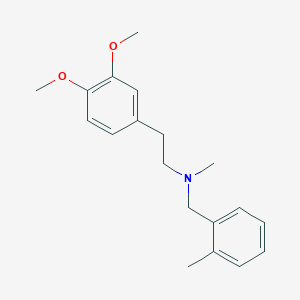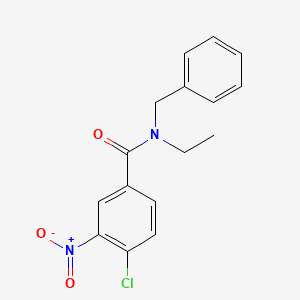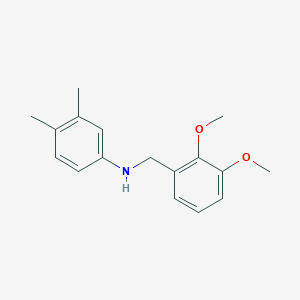
N-(3-chloro-2-methylphenyl)-4-morpholinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-4-morpholinecarbothioamide, also known as CMCT, is a chemical compound that has been widely used in scientific research. It is a thiosemicarbazone derivative that has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-2-methylphenyl)-4-morpholinecarbothioamide is not fully understood. However, it is believed that N-(3-chloro-2-methylphenyl)-4-morpholinecarbothioamide exerts its biological effects by chelating metal ions. N-(3-chloro-2-methylphenyl)-4-morpholinecarbothioamide has been shown to bind to copper, iron, and zinc ions, which are essential for the proper functioning of many enzymes and proteins in the body.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-4-morpholinecarbothioamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. N-(3-chloro-2-methylphenyl)-4-morpholinecarbothioamide has also been shown to have antiviral activity against herpes simplex virus and human immunodeficiency virus. Additionally, N-(3-chloro-2-methylphenyl)-4-morpholinecarbothioamide has been shown to have antimicrobial activity against Gram-positive bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3-chloro-2-methylphenyl)-4-morpholinecarbothioamide in lab experiments is its ability to chelate metal ions, which can be useful in studying the role of metal ions in biological processes. However, one limitation of using N-(3-chloro-2-methylphenyl)-4-morpholinecarbothioamide is its potential toxicity. N-(3-chloro-2-methylphenyl)-4-morpholinecarbothioamide has been shown to have cytotoxic effects on some cell lines, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(3-chloro-2-methylphenyl)-4-morpholinecarbothioamide. One area of research is the development of N-(3-chloro-2-methylphenyl)-4-morpholinecarbothioamide derivatives with improved pharmacological properties. Another area of research is the investigation of the role of metal ions in disease processes, and the development of N-(3-chloro-2-methylphenyl)-4-morpholinecarbothioamide-based therapies for these diseases. Additionally, the use of N-(3-chloro-2-methylphenyl)-4-morpholinecarbothioamide as a fluorescent probe for the detection of metal ions in biological samples could be further explored.
Métodos De Síntesis
N-(3-chloro-2-methylphenyl)-4-morpholinecarbothioamide can be synthesized by reacting 3-chloro-2-methylbenzaldehyde with thiosemicarbazide in the presence of morpholine. The reaction is carried out in ethanol under reflux conditions, and the resulting product is purified by recrystallization.
Aplicaciones Científicas De Investigación
N-(3-chloro-2-methylphenyl)-4-morpholinecarbothioamide has been widely used in scientific research due to its ability to chelate metal ions. It has been shown to have antitumor, antiviral, and antimicrobial activities. N-(3-chloro-2-methylphenyl)-4-morpholinecarbothioamide has also been used as a fluorescent probe for the detection of metal ions in biological samples.
Propiedades
IUPAC Name |
N-(3-chloro-2-methylphenyl)morpholine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2OS/c1-9-10(13)3-2-4-11(9)14-12(17)15-5-7-16-8-6-15/h2-4H,5-8H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFNSXZRZLBQPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-chloro-5-methylphenoxy)acetyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5745541.png)

![N'-benzylidene-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5745558.png)

![2-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)acetamide](/img/structure/B5745569.png)

![4-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5745586.png)
![5-methyl-2-thiophenecarbaldehyde [2-(diphenylacetyl)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]hydrazone](/img/structure/B5745594.png)
![N'-{[2-(4-methylphenyl)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5745599.png)


![1-[(6-ethoxy-2-naphthyl)sulfonyl]-1H-imidazole](/img/structure/B5745616.png)
